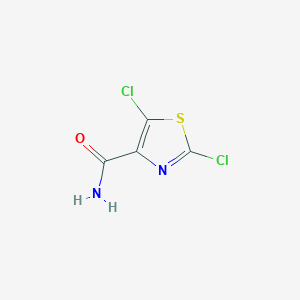

2,5-Dichlorothiazole-4-carboxamide

Description

Significance of Thiazole-Containing Heterocycles in Synthetic and Medicinal Chemistry

Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen, are fundamental scaffolds in chemistry. nih.govijarsct.co.insysrevpharm.org Their unique electronic properties, arising from the presence of both an electron-donating sulfur atom and an electron-withdrawing imine group, contribute to their stability and reactivity. ijarsct.co.in This has made them a cornerstone in the synthesis of a vast array of organic compounds. The development of synthetic methods for thiazole (B1198619) derivatives, most notably the Hantzsch thiazole synthesis, has been a significant area of research since the 19th century. ijarsct.co.in

In medicinal chemistry, the thiazole ring is a privileged structure, found in numerous natural products and synthetic drugs. nih.govijarsct.co.inresearchgate.net A prime example is Vitamin B1 (Thiamine), which contains a thiazole ring and is essential for nervous system function. ijarsct.co.inresearchgate.net The thiazole moiety is also a critical component of many pharmaceuticals, including antimicrobial agents like sulfazole, antiretroviral drugs such as ritonavir, and antifungal compounds like abafungin. nih.govijarsct.co.in Its ability to interact with various biological targets has led to the development of thiazole derivatives with a broad spectrum of activities, including anticancer, anti-inflammatory, and antiviral properties. sysrevpharm.orgresearchgate.netnih.gov Researchers continue to explore new thiazole-based compounds for their therapeutic potential. researchgate.netmdpi.comnih.gov

Academic Context of Dichlorinated Thiazole Systems

The introduction of chlorine atoms into the thiazole ring creates dichlorinated thiazole systems, which possess unique chemical properties and are of significant interest in academic research. The presence of two chlorine atoms can significantly alter the electron distribution within the ring, influencing its reactivity and potential biological activity.

Research into dichlorinated thiazoles often focuses on their synthesis and use as intermediates in the creation of more complex molecules. For example, compounds like 2,4-dichlorothiazole-5-carboxaldehyde and 4,5-dichlorothiazole-2-carboxylic acid are commercially available and serve as starting materials for further chemical elaboration. sigmaaldrich.comchemicalbook.combldpharm.com The reactivity of the chlorine atoms allows for their displacement by various nucleophiles, providing a route to a diverse range of substituted thiazoles. This makes them valuable tools for creating libraries of compounds for screening in drug discovery and materials science.

Overview of 2,5-Dichlorothiazole-4-carboxamide in Contemporary Research

This compound is a specific dichlorinated thiazole derivative that has emerged in contemporary research. bldpharm.com While detailed studies on this particular compound are not as extensive as for the broader class of thiazoles, its structure suggests several avenues of investigation. The presence of the carboxamide group at the 4-position, in addition to the two chlorine atoms, provides multiple sites for chemical modification.

Current research interest in this compound likely revolves around its potential as a building block in the synthesis of novel compounds with desired biological or material properties. The combination of the reactive chloro-substituents and the hydrogen-bonding capability of the carboxamide group makes it an intriguing scaffold for designing new inhibitors of enzymes or modulators of protein-protein interactions. As research into functionalized heterocyclic compounds continues to expand, it is anticipated that the role and understanding of this compound will become more clearly defined.

Propriétés

IUPAC Name |

2,5-dichloro-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQQBKHXRIXAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561633 | |

| Record name | 2,5-Dichloro-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127426-27-1 | |

| Record name | 2,5-Dichloro-4-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127426-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,5 Dichlorothiazole 4 Carboxamide and Its Precursors

Historical Context of Thiazole (B1198619) Synthesis Relevant to Carboxamide Derivatives

The synthesis of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry with a rich history. sci-hub.se The most prominent and historically significant method is the Hantzsch thiazole synthesis, first reported in the late 19th century. wikipedia.orgresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgorganic-chemistry.org This fundamental reaction has been the basis for the creation of a vast array of thiazole derivatives.

Over the years, numerous modifications and alternative strategies have been developed to access the thiazole scaffold. researchgate.net For instance, the Cook-Heilbron synthesis provides a route to 2-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide. wikipedia.org The versatility of the thiazole ring allows for its incorporation into more complex molecules, including those with carboxamide functionalities, which are of significant interest in medicinal chemistry. nih.govresearchgate.net The development of methods to introduce substituents at various positions on the thiazole ring has been crucial for creating derivatives like 2,5-Dichlorothiazole-4-carboxamide.

Targeted Synthesis of 2,5-Dichlorothiazole-4-carboxaldehyde as a Key Intermediate

The synthesis of this compound relies on the availability of a key precursor, 2,5-Dichlorothiazole-4-carboxaldehyde. This aldehyde serves as the immediate electrophilic partner for the introduction of the carboxamide group. Its synthesis involves the construction of the dichlorinated thiazole ring followed by formylation.

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org This forms a chloroiminium ion, which acts as the electrophile in an aromatic substitution reaction. wikipedia.org

For the synthesis of a thiazole-4-carboxaldehyde, the Vilsmeier-Haack reaction would be applied to a pre-existing 2,5-dichlorothiazole (B2480131) ring. The electron-donating character of the sulfur atom in the thiazole ring directs the electrophilic formylation to an adjacent carbon atom. The general mechanism proceeds through the electrophilic attack of the Vilsmeier reagent on the thiazole ring, leading to an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.org The efficiency of the Vilsmeier-Haack reaction is well-documented for a variety of heterocyclic substrates, making it a primary strategy for the synthesis of intermediates like 2,5-Dichlorothiazole-4-carboxaldehyde. ijpcbs.comresearchgate.net

Table 1: Vilsmeier-Haack Reaction Components

| Role | Compound Example |

| Substrate | 2,5-Dichlorothiazole |

| Formylating Agent Source | N,N-Dimethylformamide (DMF) |

| Activating Agent | Phosphorus oxychloride (POCl₃) |

| Intermediate Electrophile | Chloroiminium ion (Vilsmeier reagent) |

| Final Product (after hydrolysis) | 2,5-Dichlorothiazole-4-carboxaldehyde |

Multi-step Reaction Pathways

Beyond a direct formylation, multi-step reaction sequences can also be employed to synthesize 2,5-Dichlorothiazole-4-carboxaldehyde. These pathways may offer advantages in terms of controlling regioselectivity and introducing the required substituents in a stepwise manner.

A plausible multi-step approach could begin with the construction of a thiazole ring bearing functional groups that can be later converted to the chloro and aldehyde moieties. For example, one could start with a Hantzsch synthesis using appropriately substituted starting materials. Subsequent chlorination reactions, potentially using reagents like sulfuryl chloride or N-chlorosuccinimide, could install the chloro groups at the 2 and 5 positions.

Another strategy involves the conversion of other functional groups into the aldehyde. For instance, a thiazole-4-carboxylic acid derivative could be reduced to the corresponding alcohol, which is then oxidized to the aldehyde. Alternatively, a methyl group at the 4-position could be halogenated and then hydrolyzed to form the aldehyde. These multi-step pathways provide flexibility in the synthetic design, allowing for the use of more readily available starting materials.

Conversion of 2,5-Dichlorothiazole-4-carboxaldehyde to this compound

The final step in the synthesis is the conversion of the aldehyde group of the key intermediate into a carboxamide. This transformation can be achieved through several established amidation methods.

Amidation Reactions and Mechanisms

The direct conversion of an aldehyde to a primary amide is a common transformation in organic synthesis. One straightforward method involves the oxidation of the aldehyde to a carboxylic acid, followed by coupling with ammonia (B1221849) or an ammonia equivalent. The oxidation can be carried out using various reagents, such as potassium permanganate (B83412) or Jones reagent. The resulting carboxylic acid can then be activated, for example, by conversion to an acyl chloride using thionyl chloride or oxalyl chloride, and subsequently reacted with ammonia to form the amide. nih.gov

Table 2: General Amidation Strategies

| Starting Material | Key Reagents | Intermediate | Final Product |

| Aldehyde | Oxidizing agent (e.g., KMnO₄), then SOCl₂, NH₃ | Carboxylic Acid, Acyl Chloride | Amide |

| Aldehyde | Iodine, Aqueous Ammonia | Nitrile | Amide |

Hydrazinecarboxamide Intermediates in Synthesis

An alternative and highly relevant pathway for forming carboxamides involves the use of hydrazine-based intermediates. nih.gov In this approach, the aldehyde (2,5-Dichlorothiazole-4-carboxaldehyde) is first condensed with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, to form a hydrazone. nih.gov

This hydrazone can then undergo further reactions. For example, reaction with an isocyanate can lead to a semicarbazone, which can be a precursor to the final amide under specific conditions. More directly, certain synthetic strategies utilize thiosemicarbazide (B42300) (a hydrazinecarbothioamide) which can react with aldehydes to form thiosemicarbazones. These intermediates are not only important in their own right but can also be precursors in the construction of other heterocyclic rings or be converted to the desired carboxamide. nih.gov The use of diacylhydrazine moieties has also been reported in the synthesis of other thiazole carboxamide derivatives, highlighting the importance of hydrazine-based chemistry in this field. nih.gov

General Synthetic Routes to Thiazole Carboxamide Analogues

The synthesis of thiazole carboxamide analogues is a significant area of research due to their wide range of biological activities. mdpi.com These compounds are versatile building blocks in the development of pharmaceuticals and agrochemicals. mdpi.com General strategies often involve the initial construction of a substituted thiazole ring followed by amidation, or the use of precursors that already contain a latent or protected amide functionality.

Hantzsch-Type Condensations

The Hantzsch thiazole synthesis is a classical and widely utilized method for constructing the thiazole ring. youtube.comyoutube.com The reaction fundamentally involves the condensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide. youtube.comyoutube.com The aromaticity of the resulting thiazole product provides a thermodynamic driving force for the reaction, which is often performed with heating. youtube.com

The mechanism proceeds via an initial S-alkylation, where the nucleophilic sulfur of the thioamide attacks the α-halocarbonyl in an SN2 reaction. youtube.comyoutube.com This is followed by an intramolecular condensation, where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction that results in the formation of the stable, aromatic thiazole ring. youtube.com

A common variation uses thiourea (B124793) in place of a simple thioamide, which results in the formation of 2-aminothiazole (B372263) derivatives. mdpi.com This approach is foundational for creating a wide array of substituted thiazoles. For instance, 2-amino-4,5-diarylthiazole derivatives can be synthesized by reacting α-bromo-diaryl-ethanones with thiourea in refluxing ethanol. mdpi.com The resulting 2-aminothiazole can then be functionalized, for example, by forming an amide at the amino group. mdpi.com

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

| α-Haloketone | Thioamide | Heating | Substituted Thiazole |

| α-Bromoacetophenone | Thiourea | Methanol | 2-Amino-4-phenylthiazole |

| Phenacyl Bromide | Thiosemicarbazide | Ethanol, 70°C | 2-Hydrazinylthiazole derivative |

This table summarizes typical reactants in Hantzsch-type syntheses for thiazole derivatives.

Cyclization Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, various other cyclization reactions are employed to form the thiazole ring, offering alternative pathways to diverse thiazole carboxamides. These methods can involve different starting materials and cyclizing agents.

One approach involves the cyclization of α-aminoketones. For example, an α-aminoketone can be treated with ethyl oxalyl monochloride, and the subsequent intermediate cyclized with phosphorus pentasulfide to yield a thiazole-2-carboxylic acid ethyl ester. nih.gov This ester can then be hydrolyzed to the carboxylic acid and converted to the desired carboxamide. nih.gov

Another strategy uses thioamides as key precursors. In one documented synthesis, 2-fluorobenzothioamide was used as a starting material which, through a multi-step process involving reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate and subsequent dehydration, formed a 2-phenyl-4-trifluoromethyl thiazole intermediate. mdpi.com The authors noted that the introduction of HCl gas could facilitate the dehydration step to form the thiazole ring. mdpi.com The thiazole-5-carboxylic acid ester was then hydrolyzed and converted to the acyl chloride, which reacted with various arylamines to produce the final amide derivatives. mdpi.com

Multicomponent reactions (MCRs) have also emerged as powerful and efficient tools for synthesizing thiazole derivatives. acs.orgresearchgate.net A one-pot, four-component reaction of hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes can produce novel 3H-thiazole derivatives in excellent yields. researchgate.net Another multicomponent approach involves the cyclization of phenacyl bromide with thiosemicarbazide, followed by a reaction with chalcone, to produce thiazole derivatives. acs.org

| Starting Materials | Key Reagents/Conditions | Resulting Intermediate/Product | Reference |

| α-Aminoketone, Ethyl oxalyl monochloride | Phosphorus pentasulfide | Thiazole-2-carboxylic acid ethyl ester | nih.gov |

| Thioamide, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Dehydration (HCl gas) | Substituted thiazole-5-carboxylate | mdpi.com |

| 1H-Indole-2-carboxylic acid, Ethyl-2-(2-aminothiazol-4-yl)acetate | Peptide coupling (EDC, HOBt) | Ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate | acs.org |

| Carbothioamide, Phenacyl bromides | Reflux in ethanol | Thiazole derivatives | acs.org |

This table highlights different cyclization strategies for forming thiazole carboxamide analogues.

Stereoselective Synthesis Approaches for Chiral Thiazole Carboxamides

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective synthetic methods for chiral molecules, including thiazole carboxamides. nih.gov A key strategy for achieving stereoselectivity is to use a chiral starting material that imparts its stereochemistry to the final product.

A notable example is the synthesis of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives, which begins with the naturally occurring chiral amino acid L-cysteine. nih.gov In this pathway, L-cysteine reacts with various benzonitrile (B105546) derivatives to form the (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid intermediate. nih.gov The chirality of the C4 position is retained from the L-cysteine precursor. This carboxylic acid is then activated and coupled with a hydrazine derivative to form a carbohydrazide, which is subsequently acylated to yield the final diacylhydrazine-containing thiazole carboxamide products. nih.gov This approach ensures the synthesis of the desired (R)-enantiomer, which is crucial for biological activity and receptor binding. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dichlorothiazole 4 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Spatial Arrangement

NMR spectroscopy stands as a cornerstone for elucidating the precise structure of organic molecules by mapping the connectivity and spatial relationships of atoms.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: In a hypothetical ¹H NMR spectrum of 2,5-Dichlorothiazole-4-carboxamide, the protons of the carboxamide group (-CONH₂) would be expected to appear as a broad singlet in the downfield region, typically between 7.5 and 8.5 ppm, due to the influence of the electronegative nitrogen and oxygen atoms. researchgate.net The exact chemical shift would be sensitive to the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, distinct signals would be anticipated for the three carbon atoms of the thiazole (B1198619) ring and the carbonyl carbon of the carboxamide group. The carbonyl carbon is characteristically found significantly downfield, generally in the range of 160-170 ppm. oregonstate.edulibretexts.org The carbons of the dichlorothiazole ring (C2, C4, and C5) would also exhibit specific chemical shifts influenced by the chlorine and nitrogen atoms. Based on data for related thiazole derivatives, the C2 and C5 carbons, being directly attached to chlorine atoms, would be expected at approximately 150-160 ppm and 130-140 ppm, respectively. The C4 carbon, bonded to the carboxamide group, would likely resonate around 120-130 ppm. asianpubs.org

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on related structures)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxamide) | 160 - 170 |

| C2 (Thiazole) | 150 - 160 |

| C5 (Thiazole) | 130 - 140 |

| C4 (Thiazole) | 120 - 130 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For derivatives of this compound with substituents containing protons, COSY would be instrumental in establishing the connectivity within these substituent groups. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.netlibretexts.org For any N-substituted derivatives of this compound, this technique would definitively link the protons of the substituent to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between carbons and protons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the C2, C4, and C5 atoms of the thiazole ring. For instance, correlations would be expected between the amide protons and the C4 and carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is critical for determining the three-dimensional structure and conformation of larger derivatives.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a molecule. acs.org For this compound (C₄H₂Cl₂N₂OS), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula with a high degree of confidence.

A key feature in the mass spectrum of a chlorinated compound is the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak for each chlorine atom in the molecule. For a compound containing two chlorine atoms, like this compound, the mass spectrum will show a characteristic cluster of peaks for the molecular ion (M), M+2, and M+4, with relative intensities of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Relative Abundance |

| [M]⁺ | 100 (due to ²³⁵Cl) |

| [M+2]⁺ | ~65 (due to one ³⁵Cl and one ³⁷Cl) |

| [M+4]⁺ | ~10 (due to ²³⁷Cl) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and thiazole functional groups.

N-H Stretching: The amide N-H stretching vibrations typically appear as one or two bands in the region of 3100-3500 cm⁻¹. A primary amide (-CONH₂) will show two bands in this region.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected in the range of 1630-1695 cm⁻¹. researchgate.net

C-N Stretching: The C-N stretching vibration of the amide would likely be observed in the region of 1382-1266 cm⁻¹. nist.gov

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are expected to produce absorptions in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound (Note: These are general ranges and can be influenced by the molecular environment)

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |

| Amide | N-H stretch | 3100 - 3500 (two bands) |

| Amide | C=O stretch | 1630 - 1695 |

| Amide | C-N stretch | 1382 - 1266 |

| Thiazole Ring | C=N, C=C stretch | 1400 - 1600 |

| Haloalkane | C-Cl stretch | 600 - 800 |

Elemental Analysis (EA) for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample. For this compound, this analysis provides experimental verification of its empirical and molecular formula, C₄H₂Cl₂N₂OS. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within the pure compound.

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements. These theoretical values serve as a benchmark against which experimentally obtained data are compared to confirm the purity and identity of a synthesized sample.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental elemental analysis data for this compound. However, the theoretical percentages can be precisely calculated and are presented in the table below. In a research context, synthesized batches of the compound would be subjected to elemental analysis, and the resulting experimental values would be expected to align closely with these theoretical figures, typically within a margin of ±0.4%.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 24.39 |

| Hydrogen | H | 1.01 | 2 | 2.02 | 1.03 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 36.00 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.22 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.12 |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.27 |

| Total | 197.05 | 100.00 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

A diligent search of the Cambridge Structural Database (CSD) and other scientific literature sources revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, the definitive three-dimensional structure, including crystallographic parameters such as the crystal system, space group, and unit cell dimensions, has not been reported.

While the specific crystal structure of this compound remains undetermined, studies on related thiazole carboxamide derivatives offer insights into the potential structural motifs. For instance, research on other substituted thiazole carboxamides has often revealed planar or near-planar conformations of the thiazole ring and the carboxamide group, stabilized by intramolecular and intermolecular hydrogen bonding networks. However, without experimental data for the title compound, any such comparisons remain speculative. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing a solid foundation for structure-activity relationship (SAR) studies and computational modeling.

Computational Chemistry and Molecular Modeling Studies of 2,5 Dichlorothiazole 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For thiazole (B1198619) carboxamide derivatives, DFT calculations can provide insights into key molecular properties that govern their biological activity. tandfonline.com

Studies on analogous systems, such as methoxyphenyl thiazole carboxamide derivatives, have utilized DFT to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

For 2,5-Dichlorothiazole-4-carboxamide, it is hypothesized that the two chlorine atoms would significantly lower the energy of both the HOMO and LUMO, potentially leading to a distinct reactivity profile compared to non-halogenated analogues. These calculations can also be used to generate electrostatic potential maps, which visualize the electron density distribution and help identify regions of the molecule that are prone to electrophilic or nucleophilic attack. Such information is vital for understanding potential intermolecular interactions with biological targets.

A theoretical investigation into thiazole carboxamide derivatives highlighted that the presence of various functional groups (like NH2, C≡N, OH, and C=O) influences the topological polar surface area (TPSA), which in turn affects molecular interactions. mdpi.com

Table 1: Theoretical Physicochemical Properties of Thiazole Carboxamide Derivatives

| Compound Class | Key Substituents | Predicted Lipophilicity (log P) | Predicted TPSA (Ų) | Notes |

| Thiazole Carboxamides | NH2, C≡N, OH, C=O | Varies | Increased with polar groups | Increased TPSA suggests more electrostatic hydrogen bond interactions. mdpi.com |

| Methoxyphenyl Thiazole Carboxamides | Methoxy groups | Varies | Moderate | Used in COX inhibitor studies. tandfonline.com |

This table is illustrative and based on general findings for thiazole carboxamide derivatives, as specific data for this compound is not available.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates. In the context of thiazole carboxamide derivatives, molecular docking studies have been employed to investigate their interactions with various enzymes, such as cyclooxygenases (COX-1 and COX-2). tandfonline.comnih.gov

For instance, in a study on methoxyphenyl thiazole carboxamide derivatives, docking simulations revealed that these compounds could fit into the active sites of both COX-1 and COX-2. tandfonline.com The docking scores, which estimate the binding affinity, ranged from -4.99 to -5.52 kcal/mol for COX-1 and -5.49 to -6.58 kcal/mol for COX-2. tandfonline.com These simulations also identified key amino acid residues involved in hydrogen bonding and other non-covalent interactions, providing a structural basis for the observed inhibitory activity. tandfonline.com

For this compound, a molecular docking study would be invaluable to predict its potential biological targets and binding modes. The chlorine atoms could potentially form halogen bonds with specific residues in a protein's active site, a type of interaction that is gaining increasing recognition in drug design. The carboxamide group is a well-known hydrogen bond donor and acceptor, and its orientation within a binding pocket would be a key determinant of binding affinity.

Table 2: Illustrative Molecular Docking Scores of Thiazole Carboxamide Analogues against COX Enzymes

| Compound Analogue | Target | Docking Score (kcal/mol) | Reference Ligand (Celecoxib) Docking Score (kcal/mol) |

| Methoxyphenyl Thiazole Carboxamide (Generic) | COX-1 | -4.99 to -5.52 | -10.86 |

| Methoxyphenyl Thiazole Carboxamide (Generic) | COX-2 | -5.49 to -6.58 | -11.28 |

Data is based on a study of methoxyphenyl thiazole carboxamide derivatives and is intended for illustrative purposes. tandfonline.com Specific docking scores for this compound are not available.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the conformational stability of a ligand and the dynamics of its interaction with a target protein. While specific MD simulation data for this compound is not available in the literature, studies on other thiazole derivatives highlight the utility of this approach. nih.govnih.govrsc.org

MD simulations can be used to assess the stability of a ligand-protein complex over time. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the binding pose predicted by molecular docking is stable. nih.govrsc.org Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein and ligand, which can be important for binding and function. nih.gov

In a hypothetical MD simulation of this compound bound to a target protein, one would expect to observe the dynamics of the hydrogen bonds formed by the carboxamide group and any halogen bonds from the chlorine atoms. The simulation could also reveal the role of water molecules in mediating the ligand-protein interaction. Such studies are crucial for validating docking results and for a more comprehensive understanding of the binding event at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Thiazole Carboxamide Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for identifying the chemical features that are critical for the biological activity of a series of compounds. These models establish a mathematical correlation between the chemical structures of compounds and their biological activities.

Several QSAR studies have been conducted on thiazole derivatives, providing valuable insights that can be extrapolated to this compound. For example, a QSAR study on thiazole and thiadiazole derivatives as antitubulin agents found a high correlation between physicochemical parameters like XlogP, kappa2, and Quadrupole1 and cytotoxic activity. laccei.org Another study on thiazole derivatives as 5-lipoxygenase inhibitors developed a 2D-QSAR model with a good correlation coefficient, highlighting the importance of specific molecular descriptors for inhibitory activity. laccei.org

For this compound, a QSAR model would likely incorporate descriptors that account for the electronic and steric effects of the chlorine atoms. The position of these halogens on the thiazole ring is expected to significantly influence the molecule's properties and, consequently, its biological activity. SAR studies on halogenated thiazole derivatives have indicated that the position and nature of the halogen substituent are crucial for activity.

Table 3: Examples of Descriptors Used in QSAR Models for Thiazole Derivatives

| QSAR Study Focus | Important Descriptors | Correlation Coefficient (r²) | Reference |

| Antitubulin Agents | XlogP, kaapa2, Quadrupole1 | 0.941 | laccei.org |

| 5-Lipoxygenase Inhibitors | AATSC4c, AATSC8c, AATSC1p, GATS5s, etc. | 0.626 | laccei.org |

| Antimicrobial Activity | T_C_C_4 | 0.9521 | researchgate.net |

This table presents examples of descriptors and their correlations from various QSAR studies on thiazole derivatives and is for illustrative purposes.

In Silico Screening and Library Design Principles

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds.

The design of a focused library of thiazole carboxamide derivatives would be guided by the principles derived from QSAR and molecular docking studies. For example, knowing that hydrogen bonding from the carboxamide and potential halogen bonding from the chloro groups are important for binding would lead to the design of a library where these features are optimized. This could involve varying the substituents on the carboxamide nitrogen or exploring different halogenation patterns on the thiazole ring.

The process often involves:

Defining the chemical space: Based on the this compound scaffold.

Generating a virtual library: By adding a variety of substituents at designated points on the scaffold.

Filtering the library: Using physicochemical properties (like Lipinski's rule of five) to remove compounds with poor drug-like properties.

Docking the filtered library: Against a specific protein target to prioritize compounds with the best predicted binding affinities.

This approach allows for the efficient exploration of a vast chemical space and the identification of promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Chemical Modification and Derivatization Strategies of 2,5 Dichlorothiazole 4 Carboxamide

Modification of the Carboxamide Moiety

N-Substitution Reactions

No specific studies detailing the N-substitution of 2,5-Dichlorothiazole-4-carboxamide were identified. In principle, the nitrogen of the amide could be alkylated or arylated, but no documented examples for this specific molecule are available.

Hydrolysis and Esterification of the Carboxamide

The hydrolysis of the carboxamide group of this compound to its corresponding carboxylic acid, or its esterification, has not been specifically reported. While the hydrolysis of carboxamides to carboxylic acids is a fundamental organic reaction, typically requiring acid or base catalysis, studies on other complex heterocyclic amides have shown that reaction outcomes can be influenced by the nature of the heterocyclic core and its substituents. For instance, studies on different carboxamide derivatives show that biotransformation can lead to hydrolysis, forming the corresponding carboxylic acid. rrpharmacology.ru

Substitution Reactions at the Thiazole (B1198619) Ring Positions (2 and 5)

The two chlorine atoms on the thiazole ring represent potential sites for nucleophilic substitution, a common strategy for functionalizing halogenated heterocycles.

Halogen Exchange Reactions

There are no specific documented examples of halogen exchange reactions, such as the Finkelstein reaction, being performed on this compound. The Finkelstein reaction, which involves the exchange of one halogen for another, is a powerful tool in organic synthesis. wikipedia.org Aromatic Finkelstein reactions, often catalyzed by copper(I) iodide, are used to convert aryl chlorides and bromides to aryl iodides. wikipedia.orgresearchgate.netnih.gov The success of such a reaction on the 2,5-dichloro-thiazole scaffold would depend on the relative reactivity of the C-Cl bonds at the 2- and 5-positions, which can be influenced by the electronic effects of the carboxamide group.

Introduction of Diverse Aromatic and Heteroaromatic Substituents

Modern cross-coupling reactions are the standard methods for introducing aryl and heteroaryl groups onto a heterocyclic core. However, no literature could be found describing the use of Suzuki, Stille, Heck, or similar cross-coupling reactions specifically with this compound as the substrate. The reactivity of the C-Cl bonds in related dichlorinated heterocyclic systems, such as 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, shows that nucleophilic substitution with phenols can occur, with regioselectivity being a key issue. clockss.org

Alkylation and Arylation Strategies

Direct C-H arylation or alkylation is not applicable due to the absence of C-H bonds on the thiazole ring of the parent compound. Functionalization would rely on the substitution of the existing chlorine atoms.

Development of Hybrid Molecules Incorporating the this compound Scaffold

The strategic design of hybrid molecules, which covalently link two or more pharmacophores, has emerged as a powerful approach in medicinal chemistry to develop novel therapeutic agents with potentially improved efficacy and unique pharmacological profiles. The this compound core, with its reactive chloro-substituents and versatile carboxamide group, serves as a valuable scaffold for the synthesis of diverse hybrid molecules. The following sections detail the development of hybrid structures where the this compound moiety is integrated with other biologically important heterocyclic systems.

Thiazole-Oxadiazole Hybrids

The fusion of thiazole and oxadiazole rings has been explored to create hybrid compounds with a wide array of biological activities. The 1,3,4-oxadiazole (B1194373) ring, in particular, is a well-known pharmacophore present in numerous antimicrobial and anticancer agents. researchgate.net The synthesis of thiazole-oxadiazole hybrids from this compound can be envisioned through multi-step synthetic sequences.

A plausible synthetic route would involve the initial conversion of the 4-carboxamide group of this compound into a hydrazide. This can be achieved by reacting the corresponding ester (derived from the carboxamide) with hydrazine (B178648) hydrate (B1144303). nih.gov The resulting hydrazide is a key intermediate that can undergo cyclization with various reagents to form the 1,3,4-oxadiazole ring. For instance, treatment of the hydrazide with carbon disulfide in the presence of a base would yield a 5-thiol-1,3,4-oxadiazole derivative. Alternatively, reaction with an appropriate acyl chloride or carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of 2-substituted-1,3,4-oxadiazoles. The two chloro-substituents on the thiazole ring offer further opportunities for modification, either before or after the formation of the oxadiazole ring, by nucleophilic substitution reactions to introduce additional diversity.

| Hybrid Scaffold | Key Intermediates | Potential Synthetic Steps | References |

| 2,5-Dichloro-4-(5-substituted-1,3,4-oxadiazol-2-yl)thiazole | 2,5-Dichlorothiazole-4-carbohydrazide | 1. Hydrazinolysis of the corresponding ester. 2. Cyclization with agents like CS2, acyl chlorides, or carboxylic acids. | researchgate.net, nih.gov |

Thiazole-Thiadiazole Hybrids

Thiadiazole isomers, particularly 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254), are integral components of many biologically active compounds. nih.govdntb.gov.ua The development of thiazole-thiadiazole hybrids aims to combine the pharmacological attributes of both heterocyclic systems.

The synthesis of 1,3,4-thiadiazole hybrids can be initiated from the 2,5-dichlorothiazole-4-carbohydrazide intermediate. Reaction of this hydrazide with a thiosemicarbazide (B42300) followed by cyclization, or directly with a dithiocarbamate, can lead to the formation of the 1,3,4-thiadiazole ring. Another approach involves the reaction of the hydrazide with carbon disulfide and a base to form a dithiocarbazate salt, which can then be cyclized with an appropriate electrophile. osi.lv

For the synthesis of 1,2,4-thiadiazole hybrids, a different strategy is required. One possible method involves the conversion of the 4-carboxamide group into a thioamide. This thioamide can then undergo oxidative cyclization with an appropriate N-acylating or N-sulfonylating agent to construct the 1,2,4-thiadiazole ring. nih.gov The reactivity of the chloro-substituents on the thiazole ring allows for their displacement by various nucleophiles, which can be performed at different stages of the synthesis to generate a library of diverse thiazole-thiadiazole hybrids. Current time information in Bangalore, IN.

| Hybrid Scaffold | Key Intermediates | Potential Synthetic Steps | References |

| 2,5-Dichloro-4-(5-substituted-1,3,4-thiadiazol-2-yl)thiazole | 2,5-Dichlorothiazole-4-carbohydrazide | 1. Reaction with thiosemicarbazide and cyclization. 2. Reaction with CS2 and an electrophile. | osi.lv |

| 2,5-Dichloro-4-(5-substituted-1,2,4-thiadiazol-3-yl)thiazole | 2,5-Dichlorothiazole-4-carbothioamide | 1. Conversion of carboxamide to thioamide. 2. Oxidative cyclization. | nih.gov |

Thiazole-Pyrazole Hybrids

Pyrazole-containing compounds are well-documented for their wide range of biological activities, including antifungal and anticancer properties. nih.gov The synthesis of thiazole-pyrazole hybrids from the this compound scaffold can be achieved through several synthetic methodologies. researchgate.net

A common approach to construct the pyrazole (B372694) ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this context, the 4-carboxamide group of the starting material can be elaborated into a suitable precursor. For instance, the carboxamide could be converted into a β-ketoester or a related 1,3-dielectrophilic species. Reaction of this intermediate with hydrazine or a substituted hydrazine would then lead to the formation of the pyrazole ring.

Alternatively, the Hantzsch thiazole synthesis can be employed in a reverse sense, where a pyrazole derivative containing a thioamide or a similar reactive group is used to construct the thiazole ring. However, to utilize the this compound scaffold, the former strategy of building the pyrazole ring onto the existing thiazole core is more direct. The chloro-substituents on the thiazole ring can be retained for later-stage modifications or can be functionalized prior to the pyrazole ring synthesis. nih.gov

| Hybrid Scaffold | Key Intermediates | Potential Synthetic Steps | References |

| 4-(1H-Pyrazol-yl)-2,5-dichlorothiazole derivatives | β-Ketoester or 1,3-dicarbonyl derivative of 2,5-dichlorothiazole (B2480131) | 1. Elaboration of the 4-carboxamide. 2. Condensation with hydrazine or substituted hydrazines. | nih.gov, nih.gov |

Thiazole-Quinoline Hybrids

The quinoline (B57606) nucleus is a prominent heterocyclic system found in many natural and synthetic bioactive compounds, including several anticancer drugs. researchgate.net The synthesis of thiazole-quinoline hybrids represents an attractive strategy for the development of novel therapeutic agents. nih.govrsc.org

The synthesis of these hybrids can be approached by forming a linkage between the this compound scaffold and a pre-formed quinoline ring. A common method involves the formation of an amide bond between the 4-carboxamide group (or the corresponding carboxylic acid) of the thiazole and an amino-substituted quinoline. This reaction is typically facilitated by standard peptide coupling reagents.

Another strategy involves the construction of the quinoline ring onto the thiazole core. This can be achieved through classic quinoline syntheses, such as the Friedländer or Combes reactions, using an appropriately functionalized thiazole derivative. For example, a 2-aminobenzaldehyde (B1207257) or a related precursor attached to the thiazole at the 4-position via the carboxamide linkage could undergo an intramolecular condensation to form the quinoline ring. The chloro-substituents on the thiazole ring provide handles for further chemical modifications, allowing for the generation of a diverse range of thiazole-quinoline hybrids. nih.gov

| Hybrid Scaffold | Key Intermediates | Potential Synthetic Steps | References |

| N-(Quinolin-yl)-2,5-dichlorothiazole-4-carboxamide | 2,5-Dichlorothiazole-4-carboxylic acid, Aminoquinoline | 1. Amide bond formation using coupling reagents. | researchgate.net |

| 2,5-Dichloro-4-(quinolin-yl)thiazole derivatives | Functionalized thiazole precursors for quinoline synthesis | 1. Friedländer or Combes quinoline synthesis. | nih.gov, rsc.org |

Investigation of Biological Activities: in Vitro and Pre Clinical Studies on 2,5 Dichlorothiazole 4 Carboxamide and Its Analogues

Enzyme Inhibition Studies

The core structure of thiazole (B1198619) carboxamide has been identified as a "privileged scaffold," meaning it can serve as a basis for the development of ligands for diverse biological targets. Researchers have synthesized and evaluated numerous analogues for their ability to inhibit various enzymes implicated in a range of diseases.

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, metastasis, and angiogenesis. Several studies have focused on developing thiazole and thiadiazole carboxamide derivatives as c-Met kinase inhibitors. nih.govtandfonline.comnih.govnih.gov

In one such study, four series of thiazole/thiadiazole carboxamide analogues were synthesized and evaluated. nih.gov Through several rounds of structure-activity relationship (SAR) optimization, compound 51am emerged as a particularly potent inhibitor against c-Met and showed significant antiproliferative activity against various human cancer cell lines. nih.govnih.gov Mechanistic studies revealed that 51am could induce cell cycle arrest and apoptosis in MKN-45 gastric cancer cells and effectively inhibited c-Met phosphorylation. nih.gov The compound also demonstrated a favorable pharmacokinetic profile in mice, marking it as a promising candidate for further development. nih.gov The research highlighted that utilizing a thiazole/thiadiazole carboxamide moiety was beneficial for cytotoxic activity. nih.gov Another review of recent studies also pointed to a thiazole/thiadiazole carboxamide derivative (compound 48 ) as a potent c-Met inhibitor with an IC₅₀ value of 2.54 ± 0.49 nM. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line(s) | Antiproliferative IC₅₀ (µM) | Reference |

| 51am | c-Met | Not specified | A549, HT-29, MDA-MB-231 | 0.83, 0.68, 3.94 | nih.govnih.gov |

| Compound 48 | c-Met | 2.54 ± 0.49 | MKN-45 | Not specified | nih.gov |

This table presents a selection of thiazole carboxamide analogues and their reported c-Met kinase inhibitory activities.

Topoisomerases are crucial enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.govtaylorandfrancis.com Research has shown that thiazole-containing compounds can act as topoisomerase inhibitors.

A series of novel oligo-1,3-thiazolecarboxamides that bind to the minor groove of DNA were found to inhibit human DNA topoisomerase I. nih.gov The inhibitory potency of these compounds increased with the number of thiazole units. Analogues with three or four thiazole rings were observed to be 3 to 10 times more effective than the natural antibiotic distamycin A. nih.gov

In a different study, new thiazole-based stilbene (B7821643) analogues were designed and evaluated for their ability to inhibit DNA topoisomerase IB (Top1). mdpi.com Compound (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8) was identified as a potent Top1 inhibitor, with activity comparable to the well-known inhibitor camptothecin. This compound, along with others in the series, also demonstrated significant cytotoxicity against human breast (MCF-7) and colon (HCT116) cancer cell lines. mdpi.com

| Compound/Analogue Class | Target Topoisomerase | Key Findings | Reference |

| Oligo-1,3-thiazolecarboxamides | Human Topoisomerase I | 3-10 times more potent than distamycin A | nih.gov |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8) | Topoisomerase IB | Activity comparable to camptothecin; IC₅₀ of 0.78 µM (MCF-7) | mdpi.com |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole (11) | Topoisomerase IB | IC₅₀ of 0.62 µM (HCT116) | mdpi.com |

This table summarizes the findings on topoisomerase inhibition by thiazole-based analogues.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. nih.gov Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov Aryl-sulfonamides are a well-known class of CA inhibitors, and incorporating a thiazole ring into their structure has been explored to enhance their inhibitory potential and selectivity. nih.gov

A study focused on synthesizing 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. rsc.org Among the synthesized compounds, compound 7i showed more potent in vitro inhibitory activity against carbonic anhydrase than the standard drug acetazolamide. Kinetic studies revealed that this compound binds to the enzyme in a competitive manner. rsc.org Another study reported on a class of 2-((imidazolyl)amino)benzothiazole-6-sulphonamides that were selective inhibitors of specific human carbonic anhydrase isoforms, namely hCA II and VII. nih.gov

| Compound/Analogue Class | Target CA Isoform(s) | IC₅₀ (µM) | Mode of Inhibition | Reference |

| Compound 7i (Thiadiazole-thiazolidinone hybrid) | Not specified | 0.402 ± 0.017 | Competitive | rsc.org |

| 2-((Imidazolyl)amino)benzothiazole-6-sulphonamides | hCA II, hCA VII | Kᵢ values in nM range | Not specified | nih.gov |

| Acetazolamide (Standard) | Not specified | 0.998 ± 0.046 | Not applicable | rsc.org |

This table highlights the carbonic anhydrase inhibitory activity of selected thiazole analogues.

Inhibitors of α-glucosidase and α-amylase are important in the management of type 2 diabetes as they can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.govresearchgate.net Several studies have investigated thiazole derivatives as potential inhibitors of these enzymes.

A series of novel 2-substituted-1,3-thiazolone derivatives were synthesized and evaluated for their dual α-glucosidase/α-amylase inhibitory activities. nih.gov Among them, compounds 3, 5, and 7 were the most effective α-glucosidase inhibitors, while compounds 4 and 7 showed the best results as α-amylase inhibitors, with IC₅₀ values close to that of the standard drug, acarbose. nih.gov Similarly, a study on thiazolidinone-based indole (B1671886) derivatives found that variations in substituents on the indole ring led to differing inhibitory potentials against both enzymes. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 4 (Thiazolone derivative) | α-Amylase | Near acarbose | nih.gov |

| Compound 5 (Thiazolone derivative) | α-Glucosidase | Potent inhibitor | nih.gov |

| Compound 7 (Thiazolone derivative) | α-Glucosidase & α-Amylase | Potent inhibitor | nih.gov |

| Acarbose (Standard) | α-Glucosidase & α-Amylase | Not specified (used as control) | nih.gov |

This table shows the inhibitory potential of thiazole analogues against key digestive enzymes.

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.gov Thiazole-derived compounds have been recognized as potential PTP1B inhibitors. nih.gov

A recent study detailed the rational design and synthesis of 14 methyl salicylate (B1505791) based thiazole (MSBT) derivatives as PTP1B inhibitors with potential anticancer activity. nih.govnih.gov Enzyme inhibition assays demonstrated that three of the synthesized compounds, 3j , 3f , and 3d , inhibited the PTP1B enzyme in submicromolar concentrations, surpassing the reference inhibitor by up to six-fold. Compound 3j was particularly noted for its high selectivity towards T47D breast cancer cells. nih.gov

| Compound | PTP1B IC₅₀ (µM) | Key Findings | Reference |

| 3j (MSBT derivative) | 0.51 ± 0.15 | Most potent; selective for T47D cancer cells | nih.gov |

| 3f (MSBT derivative) | 0.66 ± 0.38 | Potent inhibitor | nih.gov |

| 3d (MSBT derivative) | 0.93 ± 0.51 | Potent inhibitor | nih.gov |

| Reference Inhibitor | 3.23 ± 0.85 | Standard for comparison | nih.gov |

This table presents the PTP1B inhibitory data for novel methyl salicylate based thiazole analogues.

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol within cells, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. nih.gov Research has been conducted to find selective inhibitors of this enzyme, with some studies focusing on thiazole derivatives.

One study reported the synthesis of 2-(allylamino)thiazol-4(5H)-one derivatives. nih.gov Several of these compounds showed significant inhibition of 11β-HSD1 at a concentration of 10 µM. The most active compound, 2-(allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one , had an IC₅₀ value of 2.5 µM and displayed promising selectivity over the related 11β-HSD2 enzyme. nih.gov Another research effort to find alternatives to the common adamantyl moiety in 11β-HSD1 inhibitors led to the development of phenyl ethanone (B97240) thiadiazole derivatives, with potent compounds identified in the 100-300 nM range. ox.ac.uk

| Compound/Analogue Class | 11β-HSD1 Inhibition | IC₅₀ | Reference |

| 2-(allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Up to 71% at 10 µM | 2.5 µM | nih.gov |

| Phenyl ethanone thiadiazole derivatives | Potent inhibition | 100-300 nM | ox.ac.uk |

This table summarizes the 11β-HSD1 inhibitory activity of thiazole-based analogues.

Antimicrobial Efficacy Assessment

No data is available concerning the antimicrobial properties of 2,5-Dichlorothiazole-4-carboxamide.

Further research and publication in peer-reviewed scientific journals are required to determine the biological activities of this compound. Without such primary sources, a comprehensive and scientifically accurate article on its specific biological functions cannot be constructed.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Thiazole carboxamide derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

Several novel thiazole-quinolinium derivatives have been synthesized and studied for their bactericidal action. rsc.org Certain derivatives showed potent activity against Gram-positive methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and some Gram-negative organisms, including NDM-1 Escherichia coli. rsc.org The mechanism of action for some of these compounds involves the disruption of bacterial cell division by stimulating FtsZ polymerization, which interferes with the formation of the Z-ring. rsc.org For instance, derivatives 4a4 and 4b4 were identified as potent bacteriostatic agents against multi-drug resistant bacteria, altering bacterial cell morphology and leading to cell elongation. rsc.org

In other studies, various thiazole derivatives have been screened for their antibacterial efficacy. tandfonline.com For example, 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole showed significant activity against Staphylococcus aureus. tandfonline.com Another compound, 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole, was potent against Klebsiella pneumoniae. tandfonline.com The antibacterial effects of some thiazole derivatives have been shown to be comparable to standard antibiotics like ampicillin (B1664943) and gentamicin. tandfonline.com

The broad-spectrum antibacterial activity of thiazole derivatives is a recurring theme in the literature. biointerfaceresearch.comnih.gov Studies have confirmed the in-vitro potency of these compounds against a range of pathogens including Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Vibrio cholera, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Bacillus megaterium. nih.gov The presence of specific structural features, such as a benzothiazole (B30560) ring, has been noted to contribute to their antibacterial effects. nih.gov

Interactive Table: Antibacterial Activity of Thiazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Thiazole-quinolinium derivatives (4a4, 4b4) | MRSA, VRE, NDM-1 E. coli | Potent bacteriostatic agents; alter cell morphology. rsc.org | rsc.org |

| 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole | Staphylococcus aureus | Significant activity compared to ampicillin. tandfonline.com | tandfonline.com |

| 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | Klebsiella pneumoniae | Potent activity compared to gentamicin. tandfonline.com | tandfonline.com |

| Thiazole derivatives (general) | S. typhi, E. coli, K. pneumoniae, V. cholera, S. aureus, P. aeruginosa, B. subtilis, B. megaterium | Broad-spectrum in-vitro potency. nih.gov | nih.gov |

| N-(4-(2-(4-fluorobenzyl)thiazol-4-yl)phenyl)-2-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide (5c) | Gram-positive and Gram-negative bacteria | Showed antibacterial activity. researchgate.net | researchgate.net |

Antifungal Activity Against Fungal Pathogens

The antifungal potential of thiazole carboxamides has been explored, particularly their role as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.govnih.gov

A series of novel thiazole carboxamides were designed and synthesized, targeting the SDH enzyme. nih.gov Several of these derivatives displayed improved in vitro fungicidal activities against Rhizoctonia cerealis and Sclerotinia sclerotiorum. nih.gov Notably, compound 6g showed superior in vitro activity against these fungi compared to the commercial fungicide Thifluzamide. nih.gov Furthermore, compounds 6c and 6g exhibited excellent in vivo protective activity against S. sclerotiorum on plant leaves. nih.gov Transcriptomic analysis revealed that compound 6g down-regulated the succinate dehydrogenase genes SDHA and SDHB, inhibiting the TCA cycle. nih.gov

Other research has focused on carboxamide derivatives containing a 1,2,3-triazole ring as potential SDH inhibitors. nih.gov Compound A3-3 from this series demonstrated significant in vitro antifungal activity against Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia cerealis, and Gaeumannomyces graminis, with efficacy comparable to the commercial fungicide boscalid. nih.gov In vivo studies also confirmed its effectiveness in suppressing various plant fungal diseases. nih.gov Molecular docking simulations suggest that these compounds interact with key amino acid residues in the SDH enzyme. nih.gov

Additionally, some substituted thiazole carboxamides have been screened for their activity against Candida albicans and Aspergillus niger. researchgate.net For instance, N-(4-(2-(4-fluorobenzylthiazol-4-yl)phenyl)-2-(4-chlorobenzyl)-4-methylthiazole-5-carboxamide (5m ) showed antifungal activity. researchgate.net

Interactive Table: Antifungal Activity of Thiazole Carboxamide Analogues

| Compound/Derivative | Fungal Pathogen(s) | Mechanism of Action/Key Findings | Reference(s) |

|---|---|---|---|

| Thiazole carboxamide (6g) | Rhizoctonia cerealis, Sclerotinia sclerotiorum | SDH inhibitor; superior in vitro activity to Thifluzamide. nih.gov | nih.gov |

| Thiazole carboxamides (6c, 6g) | Sclerotinia sclerotiorum | Excellent in vivo protective activity on plant leaves. nih.gov | nih.gov |

| Carboxamide with 1,2,3-triazole (A3-3) | S. sclerotiorum, B. cinerea, R. cerealis, G. graminis | SDH inhibitor; comparable activity to boscalid. nih.gov | nih.gov |

Antitubercular Activity Against Mycobacterium strains

Thiazole-containing compounds have emerged as a promising class of agents against Mycobacterium tuberculosis.

Benzo[d]thiazole-2-carboxamides have been identified as a new chemotype inhibiting mycobacterial ATP phosphoribosyltransferase (ATP-PRTase), a key enzyme in the L-histidine biosynthesis pathway. nih.govtandfonline.com Compounds 1n and 2a from this series significantly inhibited ATP-PRTase, with one compound showing competitive inhibition with respect to ATP. nih.govtandfonline.com L-histidine complementation assays confirmed that their anti-TB activity is mediated through the inhibition of this enzyme. tandfonline.com

Another class, imidazo[2,1-b]thiazole-5-carboxamides (ITAs), has shown potent in vitro activity, targeting QcrB, a critical component of the mycobacterial electron transport chain. nih.gov One outstanding compound from this series, ND-11543 , demonstrated good drug exposure and efficacy in a chronic murine TB infection model. nih.gov

Furthermore, N-Arylalkylbenzo[d]thiazole-2-carboxamides have been reported as potent anti-mycobacterial agents against the H37Rv strain. rsc.org The most promising compound in this series, 5bf , exhibited a low minimum inhibitory concentration (MIC) and was non-toxic to human cell lines. rsc.org Molecular docking studies suggest that this compound may target M. tuberculosis HisG. rsc.org

Interactive Table: Antitubercular Activity of Thiazole Derivatives

| Compound Class/Derivative | Mycobacterium Strain(s) | Mechanism of Action/Key Findings | Reference(s) |

|---|---|---|---|

| Benzo[d]thiazole-2-carboxamides (1n, 2a) | M. tuberculosis | Inhibit ATP-phosphoribosyl transferase (ATP-PRTase). nih.govtandfonline.com | nih.govtandfonline.com |

| Imidazo[2,1-b]thiazole-5-carboxamides (ND-11543) | M. tuberculosis | Target QcrB in the electron transport chain; effective in vivo. nih.gov | nih.gov |

Anticonvulsant Activity in Pre-clinical Models

Thiazole-containing structures are recognized for their potential as anticonvulsant agents. biointerfaceresearch.commdpi.com

A series of new 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives were synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice. nih.gov Two compounds, 3c and 5b , showed promising anticonvulsant activities in these models. nih.gov

Thiazole-bearing 4-thiazolidinones have also been investigated as a new class of anticonvulsants. mdpi.com The design of these compounds was based on combining two thiazole cores and their similarity to the known anticonvulsant ralitoline. mdpi.com Hit compounds Ib , IId , and IIj demonstrated significant anticonvulsant properties in both PTZ and MES tests, suggesting a mixed mechanism of action that may involve enhancing GABA-ergic inhibition and blocking sodium channels. mdpi.com

In another study, novel thiazolidin-4-one substituted thiazole derivatives were synthesized and evaluated. biointerfaceresearch.com The most active derivative in this series was 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6 ), which was identified through MES and subcutaneous PTZ (scPTZ) methods. biointerfaceresearch.com

Interactive Table: Anticonvulsant Activity of Thiazole Analogues in Pre-clinical Models

| Compound/Derivative Class | Pre-clinical Model(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazoles (3c, 5b) | MES and PTZ tests (mice) | Promising anticonvulsant activities. nih.gov | nih.gov |

| Thiazole-bearing 4-thiazolidinones (Ib, IId, IIj) | PTZ and MES tests | Pronounced anticonvulsant properties; suggested mixed mechanism. mdpi.com | mdpi.com |

Neuroprotective Mechanisms in Cellular or Ex Vivo Models

Thiazole derivatives have also been investigated for their neuroprotective effects in various in vitro models.

A study on thiazolidinedione-thiazole based hybrids identified a compound, 49 , with multi-target inhibitory potential against enzymes associated with Alzheimer's disease, including acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), β-secretase (BACE-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov This compound was non-toxic to neuroblastoma cell lines and showed an excellent neuroprotective effect by significantly reducing H₂O₂-induced oxidative stress. nih.gov In vivo experiments in mice also showed its ability to reduce oxidative stress. nih.gov

Novel thiazole sulfonamides have demonstrated neuroprotective capabilities against 6-OHDA-induced neuronal damage, a model for Parkinson's disease, through the activation of SIRT1. nih.gov The presence of halogen substituents on these compounds appeared to enhance their protective effects. nih.gov These findings suggest that such compounds could be promising candidates for the development of effective therapies for neurodegenerative diseases. nih.gov

Synthetic Utility and Applications of 2,5 Dichlorothiazole 4 Carboxamide As a Building Block in Organic Synthesis

Precursor for Advanced Heterocyclic Compounds

The dichlorinated thiazole (B1198619) core of 2,5-Dichlorothiazole-4-carboxamide provides a robust scaffold for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. A particularly important class of compounds synthesized from thiazole derivatives are thiazolo[4,5-d]pyrimidines. These fused heterocycles are isosteres of purines and have garnered significant attention due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of thiazolo[4,5-d]pyrimidines often involves the cyclization of a 4-aminothiazole-5-carboxamide derivative. Starting from this compound, a plausible synthetic route would involve the selective nucleophilic substitution of one of the chlorine atoms, typically the more reactive one at the 2-position, with an amino group. The resulting 2-amino-5-chlorothiazole-4-carboxamide (B11925494) can then undergo intramolecular cyclization or reaction with a one-carbon synthon to form the pyrimidine (B1678525) ring. For instance, reaction with trifluoroacetic anhydride (B1165640) has been shown to facilitate the formation of the pyrimidine ring in similar systems, leading to the corresponding 5-trifluoromethyl-thiazolo[4,5-d]pyrimidinone.

Another strategy for constructing fused heterocycles is the reaction of a suitably substituted thiazole with a binucleophile. For example, the reaction of a 4-aminothiazole-5-carbonitrile with guanidine (B92328) can lead to the formation of 7-aminothiazolo[4,5-d]pyrimidines. By converting the carboxamide group of this compound to a nitrile, and subsequently introducing an amino group at the 4-position, a similar synthetic pathway can be envisioned. The versatility of the thiazole ring system allows for the synthesis of a diverse library of fused heterocyclic compounds with potential therapeutic applications.

Table 1: Examples of Advanced Heterocyclic Compounds Derive nih.govnih.govresearchgate.netnih.govd from Thiazole Precursors

| Precursor Class | Reagent/Condition | Resulting Heterocyclic System | Potential Application |

| 4-Aminothiazole-5-carboxamides | Trifluoroacetic anhydride | Thiazolo[4,5-d]pyrimidin-7-one | Anticancer |

| 4-Aminothiazole-5-carbonitriles | Guanidine | 7-Aminothiazolo[4,5-d]pyrimidine | Antimicrobial, CNS agents |

| 4,5-Disubstituted Thiazoles | Cyclization | Fused Thiazole Systems | Various therapeutic areas |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is highly va nih.govlued for its efficiency, atom economy, and ability to generate molecular diversity. While specific examples of this compound in well-known MCRs like the Ugi and Passerini reactions are not extensively documented, its structural features suggest it nih.govs potential as a valuable component in such transformations.

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially utilize a derivative of this compound where the carboxamide is hydrolyzed to a carboxylic acid. The resulting 2,5-dichlorothiazole-4-carboxylic acid could serve as the acidic component, leading to the formation of α-acyloxy carboxamides bearing the dichlorothiazole moiety.

Similarly, the Ugi reaction, a four-component reaction involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, offers another avenue for the application of this compound derivatives. The corresponding carboxylic acid or an amine derivative could be employed as one of the components, thereby incorporating the dichlorothiazole scaffold into the resulting peptide-like structures.

Furthermore, the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is another MCR where a derivative of this compound could be utilized. For instance, a β-ketoamide derived from this compound could potentially participate in a Biginelli-like condensation to afford dihydropyrimidinones containing the thiazole ring system. The exploration of this compound and its derivatives in MCRs represents a promising area for future research in the discovery of no biomedres.usfrontierspecialtychemicals.commdpi.combldpharm.commdpi.comvel bioactive compounds.

Table 2: Potential Multi-Component Reactions Involving this compound Derivatives

Application in the Synthesis of Agrochemdpi.combldpharm.commicals and Fine Chemicals

The thiazole carboxamide scaffold is a key structural motif in a number of commercially important agrochemicals, particularly fungicides. The fungicidal activity of these compounds is often attributed to the inhibition of succinate (B1194679) dehydrogenase (SDHI), a crucial enzyme in the mitochondrial respiratory chain of fungi. Thifluzamide is a prominent example of a thiazole carboxamide fun nih.govmdpi.comtaylorandfrancis.comgicide used to control a wide range of fungal pathogens.

This compound serves as a valuable intermediate in the synthesis of novel agrochemicals. The two chlorine atoms on the thiazole ring provide handles for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various substituents to fine-tune the biological activity and physicochemical properties of the final product. For example, the synthesis of pyrazole-thiazole carboxamide derivatives has been shown to yield compounds with significant fungicidal activity. A synthetic approach could involve the reaction of this compound with a suitable pyrazole (B372694) derivative to generate novel SDHI inhibitors.

In the realm of fine chemicals, this compound is considered a specialty building block for the synthesis of complex organic molecules with specific functionalities. The term "fine chemicals" encompasses a wide range of high-purity, low-volume chemicals that are used as intermediates in the production of pharmaceuticals, agrochemicals, and other specialty products. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of proprietary compounds in these industries. The ability to selectively manipulate the two chlorine atoms allows for the creation of a diverse array of derivatives with tailored properties, contributing to the development of new and improved products.

Table 3: Applications of Thiazole Carboxamides in Agrochemicals

| Compound Class | Target Pathogen/Pest | Mode of Action | Reference Compound |

| Thiazole Carboxamide Fungicides | Various fungal pathogens | Succinate Dehydrogenase Inhibition (SDHI) | Thifluzamide |

| Pyrazole-Thiazole Carboxamides | Fungal pathogens | SDHI | Experimental Fungicides |

| Substituted Thiazole Derivatives | Insects | Various | Experimental Insecticides |

Future Directions and Emerging Trends in 2,5 Dichlorothiazole 4 Carboxamide Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,5-Dichlorothiazole-4-carboxamide and its derivatives is a critical area of ongoing research. Traditional synthetic routes are being re-evaluated with a focus on sustainability, efficiency, and cost-effectiveness. Key trends in this area include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents is a growing priority. Researchers are exploring methods to minimize waste and energy consumption during the synthesis process.